GNF-5837

Description

Properties

IUPAC Name |

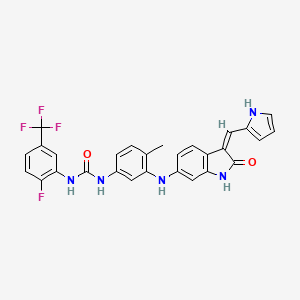

1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3Z)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21F4N5O2/c1-15-4-6-19(35-27(39)37-25-11-16(28(30,31)32)5-9-22(25)29)13-23(15)34-18-7-8-20-21(12-17-3-2-10-33-17)26(38)36-24(20)14-18/h2-14,33-34H,1H3,(H,36,38)(H2,35,37,39)/b21-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDUWLSETXNJJT-MTJSOVHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)C(=CC5=CC=CN5)C(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)/C(=C/C5=CC=CN5)/C(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21F4N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033769-28-6 | |

| Record name | 1033769-28-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

GNF-5837: A Technical Whitepaper on the Discovery and Development of a Pan-TRK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, development, and preclinical evaluation of GNF-5837, a potent and selective pan-Tropomyosin receptor kinase (TRK) inhibitor. The TRK family of receptor tyrosine kinases, comprising TRKA, TRKB, and TRKC, are critical regulators of neuronal development and function.[1][2][3][4] Dysregulation of TRK signaling, often through gene fusions, has been identified as a key oncogenic driver in a wide range of adult and pediatric cancers.[1][3] this compound emerged from a screening campaign of the GNF kinase inhibitor collection and was optimized to be an orally bioavailable compound with significant in vivo efficacy in tumor models.[1][2][3] This whitepaper details the mechanism of action, quantitative preclinical data, and key experimental methodologies employed in the characterization of this compound, offering a valuable resource for researchers in the field of oncology and targeted therapy.

Introduction: The Role of TRK Signaling in Oncology

The Tropomyosin receptor kinases (TRKs) are a family of three high-affinity nerve growth factor receptors: TRKA (encoded by NTRK1), TRKB (encoded by NTRK2), and TRKC (encoded by NTRK3).[1] Ligand binding to the extracellular domain of these receptors induces receptor dimerization and autophosphorylation of the intracellular kinase domain.[1] This activation triggers downstream signaling cascades, primarily the RAS/ERK and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and differentiation.[1]

In recent years, chromosomal rearrangements leading to fusions of the NTRK genes with various partners have been identified as potent oncogenic drivers in a diverse array of human cancers, including lung, colon, thyroid, and pediatric sarcomas. These fusion proteins result in ligand-independent, constitutive activation of the TRK kinase, leading to uncontrolled cell growth and tumor progression. The discovery of these oncogenic fusions has spurred the development of targeted inhibitors, representing a "tumor-agnostic" therapeutic paradigm.

The Discovery of this compound

This compound was identified through a high-throughput screen of the Genomics Institute of the Novartis Research Foundation (GNF) kinase inhibitor collection.[1] The initial screening utilized a Ba/F3 cellular proliferation assay, where the survival of the cells was dependent on the constitutive activity of a TEL-TRKC fusion protein.[1] This screen identified an oxindole scaffold as a promising starting point for a TRK inhibitor.[1]

Subsequent medicinal chemistry efforts focused on optimizing the potency, selectivity, and pharmacokinetic properties of the initial hit. Structure-activity relationship (SAR) studies led to the synthesis of this compound, which demonstrated potent inhibition of all three TRK family members and desirable drug-like properties, including oral bioavailability.[1][2][3]

Mechanism of Action

This compound is a type I kinase inhibitor that functions by competing with ATP for binding to the kinase domain of the TRK receptors. By occupying the ATP-binding pocket, this compound prevents the autophosphorylation and subsequent activation of the TRK receptor, thereby blocking downstream signaling. This inhibition of the RAS/ERK and PI3K/AKT pathways ultimately leads to decreased cell proliferation and the induction of apoptosis in TRK-dependent cancer cells.[1][5]

Quantitative Data

The preclinical data for this compound demonstrates its potency and selectivity as a pan-TRK inhibitor. The following tables summarize the key quantitative findings from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| TRKA | Biochemical (Cell-free) | 8 | [2][6][7][8] |

| TRKB | Biochemical (Cell-free) | 12 | [2][6][7][8] |

| TRKC | Cellular (Ba/F3) | 7 | [6] |

| TEL-TRKA | Cellular (Ba/F3) | 11 | [9] |

| TEL-TRKB | Cellular (Ba/F3) | 9 | [9] |

| TEL-TRKC | Cellular (Ba/F3) | 7 | [9] |

Table 2: Cellular Antiproliferative Activity of this compound

| Cell Line | Genetic Background | IC50 (nM) | Reference |

| Ba/F3 | Expressing TEL-TRKC fusion | 42 | [2][6] |

| RIE | Expressing TRKA and NGF | 17 | [7] |

| Parental Ba/F3 | IL-3 dependent | >10,000 | [7] |

Table 3: Kinase Selectivity of this compound

| Kinase | IC50 (µM) | Reference |

| c-Kit | 0.91 | |

| PDGFRβ | 0.87 | |

| FMS | Significant Inhibition | [1] |

| KDR | Significant Inhibition | [1] |

Table 4: In Vivo Efficacy of this compound in a Mouse Xenograft Model

| Animal Model | Treatment Dose (mg/kg/day, p.o.) | Tumor Growth Inhibition/Regression | Reference |

| Rie-TRKAmNGF Xenograft | 25 | Partial Tumor Growth Inhibition | [7][9] |

| Rie-TRKAmNGF Xenograft | 50 | 72% Tumor Regression | [7][9] |

| Rie-TRKAmNGF Xenograft | 100 | 100% Tumor Regression | [7][9] |

Table 5: Pharmacokinetic Properties of this compound

| Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (nM) | AUC (h*nM) | Bioavailability (F%) | Reference |

| Balb/c Mice | IV | 5 | 4.4 | 16360 | 19339 | N/A | [1] |

| Balb/c Mice | PO | 20 | 4.5 | 1173 | 14293 | 18 | [1] |

| Sprague-Dawley Rats | IV | 3 | 7.5 | 5196 | 10616 | N/A | [1] |

| Sprague-Dawley Rats | PO | 10 | 7.1 | 449 | 6837 | 19 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used in the evaluation of this compound.

TRK Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of this compound on the enzymatic function of purified TRK kinases.

-

TRKA and TRKC Assays (HTRF - Homogeneous Time-Resolved Fluorescence):

-

Reaction Mixture Preparation: A reaction mixture containing 1 µM peptide substrate, 1 µM ATP, and either 1.8 nM TRKA or 34 nM TRKC in a reaction buffer (50mM HEPES pH 7.1, 10mM MgCl₂, 2 mM MnCl₂, 0.01% BSA, 2.5 mM DTT, and 0.1 mM Na₃VO₄) is prepared.[2][6]

-

Compound Addition: this compound is serially diluted and added to the reaction mixture in 384-well plates. The final DMSO concentration is maintained at 0.5%.[2][6]

-

Incubation: The reactions are carried out at room temperature for 60 minutes.[2][6]

-

Quenching: The reaction is stopped by adding 5 µL of 0.2 mM EDTA.[2][6]

-

Detection: Detection reagents are added, and the plates are incubated for 1 hour at room temperature before being read on an EnVision plate reader.[6]

-

Data Analysis: IC50 values are determined from 12-point inhibition curves.[2][6]

-

-

TRKB Assay (Caliper Microfluidic Method):

-

Reaction Mixture Preparation: A reaction mixture containing 1 µM peptide substrate, 10 µM ATP, and 2 nM TRKB in a reaction buffer (100 mM HEPES, pH 7.5, 5 mM MgCl₂, 0.01% Triton X-100, 0.1% BSA, 1 mM DTT, 10 µM Na₃VO₄, and 10 µM Beta-Glycerophosphate) is prepared.[2][6]

-

Compound Addition: this compound is serially diluted and added to the reaction mixture. The final DMSO concentration is maintained at 1%.[6]

-

Incubation: The reactions are carried out at room temperature for 3 hours.[2][6]

-

Detection: The products are quantified using a Caliper EZ-reader.[2][6]

-

Data Analysis: IC50 values are determined from 12-point inhibition curves.[6]

-

Ba/F3 Cellular Proliferation Assays

Objective: To assess the ability of this compound to inhibit the proliferation of cells whose survival is dependent on TRK signaling.

-

Cell Culture: Ba/F3 cells engineered to express constitutively active TEL-TRK fusion proteins (TEL-TRKA, TEL-TRKB, or TEL-TRKC) are cultured in media without IL-3. Parental Ba/F3 cells are maintained in media containing IL-3.

-

Compound Plating: 7.5 nL of serially diluted this compound (from 0.17 nM to 10 µM) is spotted into 1536-well assay plates.[6]

-

Cell Seeding: 700 cells in 7 µL of culture media are plated into each well.[6]

-

Incubation: The plates are incubated for 48 hours at 37°C.[6]

-

Viability Assessment: 3 µL of Bright-Glo® is added to each well to measure cell viability.[6]

-

Data Acquisition: The plates are read using a ViewLux microplate imager.[6]

-

Data Analysis: IC50 values are calculated based on the inhibition of cell proliferation.

In Vivo Mouse Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Male Balb/c mice are used.[2]

-

Tumor Cell Implantation: Rie cells expressing both TRKA and NGF are implanted subcutaneously into the flanks of the mice to establish tumor xenografts.[1][2]

-

Treatment: Once tumors are established, mice are treated with this compound (25, 50, or 100 mg/kg) or vehicle control via oral gavage once daily for 10 days.[7][9]

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Efficacy Endpoint: The primary endpoint is tumor growth inhibition or regression compared to the vehicle-treated control group.

Conclusion

This compound is a potent, selective, and orally bioavailable pan-TRK inhibitor that has demonstrated significant preclinical anti-tumor activity in TRK-dependent cancer models.[1][2][3] Its discovery and development underscore the value of targeted therapies for cancers harboring specific oncogenic driver mutations. The comprehensive preclinical data package for this compound, including its mechanism of action, in vitro and in vivo efficacy, and favorable pharmacokinetic profile, establishes it as a valuable tool for further investigation into TRK biology and as a potential therapeutic agent for patients with TRK fusion-positive cancers. While no clinical trials have been conducted with this compound to date, the insights gained from its development have contributed to the broader success of TRK inhibitors in the clinic.[7]

References

- 1. Discovery of this compound, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Trk inhibitor GNF‑5837 suppresses the tumor growth, survival and migration of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. glpbio.com [glpbio.com]

- 8. This compound | Trk receptor | PDGFR | c-Kit | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Downstream Signaling Pathway Effects of GNF-5837

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF-5837 is a potent, selective, and orally bioavailable small molecule inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (RTKs), encompassing TrkA, TrkB, and TrkC.[1] These receptors are critical mediators of neuronal survival, differentiation, and synaptic plasticity, and their aberrant activation has been implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, with a focus on its mechanism of action, quantitative cellular and biochemical data, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in oncology, neuroscience, and drug discovery.

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of Trk receptors. This prevents receptor autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways affected by this compound inhibition are the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR signaling axes.[1] By blocking these pathways, this compound can induce cell cycle arrest, inhibit proliferation, and promote apoptosis in cancer cells dependent on Trk signaling.[1]

Biochemical and Cellular Activity

This compound demonstrates potent and selective inhibition of Trk kinases in both biochemical and cellular assays. The following tables summarize the key quantitative data regarding its activity.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | IC50 (nM) |

| TrkA | Cell-free | 8 |

| TrkB | Cell-free | 12 |

| TrkC | Cell-free | Not explicitly quantified in the provided search results, but this compound is described as a pan-Trk inhibitor. |

Table 2: Cellular Activity of this compound

| Cell Line Model | Target | IC50 (nM) |

| Ba/F3 (Tel-TrkA) | TrkA | 11[1] |

| Ba/F3 (Tel-TrkB) | TrkB | 9[1] |

| Ba/F3 (Tel-TrkC) | TrkC | 7[1] |

Table 3: Off-Target Activity of this compound

| Off-Target | Assay Type | IC50 (µM) |

| PDGFR | Cellular | 0.87 |

| c-Kit | Cellular | 0.91 |

Table 4: Effects of this compound on Cell Viability in HER2-Positive Breast Cancer Cell Lines

| Cell Line | IC50 (µM) |

| SK-BR-3 | 2.59[2] |

| BT-474 | 4.66[2] |

| MDA-MB-453 | 4.69[2] |

| JIMT-1 | 15.31[2] |

Downstream Signaling Effects

This compound effectively suppresses the phosphorylation of Trk receptors and key downstream signaling proteins, leading to the inhibition of pro-survival and proliferative signals.

Inhibition of TrkA and Akt Phosphorylation in HER2-Positive Breast Cancer Cells

In a study utilizing HER2-positive breast cancer cell lines, this compound demonstrated a dose-dependent reduction in the phosphorylation of TrkA (Tyr490) and Akt (Ser473).[2][3]

Table 5: Quantitative Analysis of p-TrkA and p-Akt Levels in Response to this compound

| Treatment | p-TrkA (Relative Density) | p-Akt (Relative Density) |

| Control (DMSO) | 1.00 | 1.00 |

| This compound (5 µM) | Markedly Reduced | Markedly Reduced |

| This compound (10 µM) | Severely Reduced | Severely Reduced |

| This compound (20 µM) | Almost Abolished | Almost Abolished |

Note: The table represents a qualitative summary of the dose-dependent effects observed in Western blots. For precise quantification, densitometric analysis of the bands from the original publication is required.

Inhibition of Akt and ERK Phosphorylation in Renal Cell Carcinoma

In renal cell carcinoma (RCC) cells, this compound treatment led to a significant decrease in the phosphorylation of both Akt and ERK.[3] This inhibition of dual signaling pathways contributes to its anti-tumor effects in this cancer type. Furthermore, this compound was shown to impair the activity of Rac1, a key regulator of cell migration.[3]

Experimental Protocols

In Vitro Kinase Assays

4.1.1. TrkA and TrkC Homogeneous Time-Resolved Fluorescence (HTRF) Assay

-

Principle: This assay measures the phosphorylation of a peptide substrate by the Trk kinase. The detection is based on the fluorescence resonance energy transfer between a europium cryptate-labeled anti-phospho-peptide antibody and a streptavidin-XL665 conjugate bound to a biotinylated peptide substrate.

-

Protocol:

-

Prepare a reaction mixture containing 1 µM peptide substrate, 1 µM ATP, and either 1.8 nM TrkA or 34 nM TrkC in reaction buffer (50 mM HEPES pH 7.1, 10 mM MgCl₂, 2 mM MnCl₂, 0.01% BSA, 2.5 mM DTT, and 0.1 mM Na₃VO₄).

-

Add this compound at various concentrations (typically a 12-point dilution series).

-

Incubate the reaction at room temperature for 60 minutes in a 384-well plate.

-

Stop the reaction by adding 5 µL of 0.2 mM EDTA.

-

Add 5 µL of detection reagents (2.5 ng PT66K antibody and 0.05 µg SA-XL665).

-

Incubate at room temperature for 1 hour.

-

Read the plate on an HTRF-compatible reader.

-

4.1.2. TrkB Caliper Microfluidic Kinase Assay

-

Principle: This assay measures the separation of the peptide substrate and the phosphorylated product based on their charge differences in a microfluidic chip.

-

Protocol:

-

Prepare a reaction mixture containing 1 µM peptide substrate, 10 µM ATP, and 2 nM TrkB in reaction buffer (100 mM HEPES pH 7.5, 5 mM MgCl₂, 0.01% Triton X-100, 0.1% BSA, 1 mM DTT, 10 µM Na₃VO₄, and 10 µM Beta-Glycerophosphate).

-

Add this compound at various concentrations.

-

Incubate the reaction at room temperature for 3 hours.

-

Analyze the products using a Caliper EZ-reader.

-

Cellular Assays

4.2.1. Cell Viability Assay (Example using HER2-positive breast cancer cells)

-

Principle: This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. Assays like MTT, MTS, or CellTiter-Glo can be used.

-

Protocol:

-

Seed HER2-positive breast cancer cells (e.g., SK-BR-3, BT-474) in a 96-well plate.

-

The following day, treat the cells with a dose range of this compound (e.g., 0-40 µM) in media containing 10% FBS.

-

Incubate for 48 hours.

-

Add the viability reagent (e.g., CellTiter-Glo® reagent).

-

Incubate according to the manufacturer's instructions.

-

Measure luminescence or absorbance using a plate reader.

-

Calculate IC50 values from the dose-response curves.[2]

-

4.2.2. Western Blot Analysis for Downstream Signaling

-

Principle: This technique is used to detect and quantify the levels of specific proteins, including their phosphorylated forms, in cell lysates.

-

Protocol:

-

Seed cells (e.g., HER2-positive breast cancer cells or renal cell carcinoma cells) and allow them to adhere.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 48 hours for HER2-positive breast cancer cells).[2]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-TrkA, TrkA, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software.

-

In Vivo Xenograft Tumor Model

-

Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Protocol:

-

Subcutaneously implant RIE cells expressing both TrkA and NGF into the flanks of immunodeficient mice.

-

Allow tumors to reach a palpable size.

-

Randomize mice into vehicle control and this compound treatment groups.

-

Administer this compound orally once daily at desired doses (e.g., 25, 50, 100 mg/kg) for a specified period (e.g., 10 days).[1]

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

-

Visualizations

Caption: this compound inhibits Trk receptor signaling pathways.

Caption: Experimental workflow for Western blot analysis.

Caption: Logical flow of an in vivo xenograft efficacy study.

References

The Biological Activity of GNF-5837 in Cancer Cells: A Technical Guide

Introduction

GNF-5837 is a potent and selective, orally bioavailable pan-Tropomyosin receptor kinase (Trk) inhibitor.[1] The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC (encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively), are crucial mediators of neuronal development and function.[2] However, accumulating evidence has implicated aberrant Trk signaling in the pathogenesis of various cancers.[3] Oncogenic activation of Trk receptors can occur through gene fusions, point mutations, or overexpression, leading to uncontrolled cell proliferation, survival, and metastasis.[2] This has positioned the Trk signaling pathway as a compelling target for cancer therapy. This compound has emerged as a valuable tool for investigating the role of Trk signaling in oncology and as a potential therapeutic agent. This guide provides an in-depth overview of the biological activity of this compound in cancer cells, detailing its mechanism of action, effects on cellular processes, and preclinical efficacy.

Mechanism of Action

This compound functions as a pan-Trk inhibitor, effectively targeting TrkA, TrkB, and TrkC.[1] The binding of neurotrophins to the extracellular domains of Trk receptors triggers their dimerization and autophosphorylation, creating docking sites for downstream signaling molecules. This initiates cascades through key pathways, most notably the Ras/Raf/MEK/ERK and the PI3K/Akt/mTOR pathways, which are central to cell growth, proliferation, and survival.[2] this compound inhibits the catalytic activity of Trk kinases, thereby blocking these downstream signaling events.

The inhibitory effect of this compound on Trk signaling has been demonstrated through the reduced phosphorylation of Trk receptors and downstream effectors like Akt and ERK in various cancer cell lines.[4][5]

Biological Effects on Cancer Cells

This compound exerts a range of anti-cancer effects in vitro, primarily through the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis.

Antiproliferative Activity

This compound has demonstrated potent antiproliferative effects across a variety of cancer cell lines, particularly those with underlying Trk pathway activation. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.

| Cell Line | Cancer Type | Trk Status | IC50 (nM) | Reference |

| Ba/F3-Tel-TrkA | Pro-B | Fusion | 11 | [1] |

| Ba/F3-Tel-TrkB | Pro-B | Fusion | 9 | [1] |

| Ba/F3-Tel-TrkC | Pro-B | Fusion | 7 | [1] |

| RIE-TrkA-NGF | Rat Intestinal Epithelial | Overexpression | 17 | [3] |

| 786-O | Renal Cell Carcinoma | Not Specified | Concentration-dependent decrease in viability | [4] |

| Caki-2 | Renal Cell Carcinoma | Not Specified | Concentration-dependent decrease in viability | [4] |

| SK-BR-3 | HER2+ Breast Cancer | Not Specified | ~20 µM (without Herceptin) | [5] |

| BT-474 | HER2+ Breast Cancer | Not Specified | ~25 µM (without Herceptin) | [5] |

| MDA-MB-453 | HER2+ Breast Cancer | Not Specified | ~15 µM (without Herceptin) | [5] |

| JIMT-1 | HER2+ Breast Cancer | Not Specified | ~30 µM (without Herceptin) | [5] |

| GOT1 | Cholangiocarcinoma | Not Specified | Time and dose-dependent decrease in viability | [6] |

Cell Cycle Arrest and Apoptosis

Treatment with this compound has been shown to induce G0/G1 phase cell cycle arrest in renal cell carcinoma cells.[4] This is consistent with the inhibition of proliferative signaling pathways. Furthermore, this compound promotes apoptosis, or programmed cell death, in cancer cells.[4][6] In renal cell carcinoma, this was associated with altered expression of key regulatory proteins, including p21, c-Myc, and survivin.[4]

In Vivo Efficacy

The anti-tumor activity of this compound has been validated in preclinical animal models. In a mouse xenograft model using RIE cells expressing TrkA and NGF, oral administration of this compound led to significant tumor growth inhibition.[7] At a dose of 50 mg/kg, a 72% tumor regression was observed, while a 100 mg/kg dose resulted in 100% tumor regression.[3][7] These findings highlight the in vivo potency and oral bioavailability of this compound.

| Animal Model | Cell Line | Treatment | Outcome | Reference |

| Mouse Xenograft | RIE-TrkA-NGF | 25 mg/kg/day (p.o.) | Partial tumor growth inhibition | [7] |

| Mouse Xenograft | RIE-TrkA-NGF | 50 mg/kg/day (p.o.) | 72% tumor regression | [3][7] |

| Mouse Xenograft | RIE-TrkA-NGF | 100 mg/kg/day (p.o.) | 100% tumor regression | [3][7] |

Experimental Protocols

Cell Proliferation Assay (Based on Ba/F3 cells)

This protocol describes a method for assessing the antiproliferative activity of this compound using Ba/F3 cells engineered to be dependent on Trk signaling.

-

Cell Culture: Maintain Ba/F3 cells expressing Tel-Trk fusion proteins in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Parental Ba/F3 cells are cultured in the same medium with the addition of 10 ng/mL of murine IL-3.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution of the compound in the appropriate cell culture medium.

-

Assay Setup: Seed the Ba/F3 cells in a 96-well plate at a density of 5,000 cells per well. Add the serially diluted this compound to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Measurement: Assess cell viability using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

This protocol outlines a general procedure for examining the effect of this compound on Trk signaling pathways.

-

Cell Treatment and Lysis: Plate cancer cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-TrkA, total TrkA, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

In Vivo Xenograft Study

This protocol provides a framework for evaluating the in vivo efficacy of this compound.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., RIE-TrkA-NGF) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage. Administer this compound or the vehicle control to the respective groups daily for a predetermined period (e.g., 10-21 days).

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length × width²)/2.

-

Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy of this compound.

Conclusion

This compound is a well-characterized pan-Trk inhibitor with potent anti-cancer activity in preclinical models. Its ability to block the Trk signaling pathway leads to the inhibition of cancer cell proliferation, induction of cell cycle arrest, and apoptosis. The significant in vivo efficacy of this compound underscores its potential as a therapeutic agent for Trk-driven malignancies. This technical guide provides a comprehensive overview of the biological activity of this compound and detailed methodologies for its investigation, serving as a valuable resource for researchers in the field of cancer biology and drug development.

References

- 1. glpbio.com [glpbio.com]

- 2. selleckchem.com [selleckchem.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound | Trk receptor | PDGFR | c-Kit | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of this compound, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

GNF-5837: A Pan-Trk Inhibitor for Modulating Neurotrophin Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

GNF-5837 is a potent, selective, and orally bioavailable small molecule inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of this compound's role in neurotrophin signaling, detailing its mechanism of action, inhibitory activity, and the experimental protocols used to characterize its function.

Mechanism of Action

Neurotrophins, a family of protein growth factors, play a crucial role in the development, survival, and function of neurons.[4][5][6][7] Their signaling is mediated through the Trk receptors: TrkA, TrkB, and TrkC.[4][7] The binding of a neurotrophin to its cognate Trk receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain.[7] This activation triggers downstream intracellular signaling cascades, primarily the Ras/ERK, PI3K/AKT, and PLC-γ1 pathways, which are critical for neuronal cell proliferation, survival, and differentiation.[4][7]

This compound functions as a pan-Trk inhibitor, effectively blocking the catalytic activity of all three Trk receptors.[2][3][8] By binding to the ATP-binding pocket of the Trk kinase domain, this compound prevents the transfer of phosphate from ATP to the tyrosine residues, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling.[7] This leads to a reduction in the phosphorylation levels of key downstream effectors such as AKT and ERK.[9]

Neurotrophin Signaling Pathway Inhibition by this compound

The following diagram illustrates the canonical neurotrophin signaling pathway and the point of inhibition by this compound.

Quantitative Data on this compound Inhibitory Activity

The potency of this compound has been quantified in various assays, demonstrating its efficacy against the Trk family of receptors.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| TrkA | Cell-free | 8 | [1] |

| TrkB | Cell-free | 12 | [1] |

| TrkC | Cell-free | 7 | [1] |

| Tel-TrkA Fusion | Cellular (Ba/F3) | 11 | [2][3][8] |

| Tel-TrkB Fusion | Cellular (Ba/F3) | 9 | [2][3][8] |

| Tel-TrkC Fusion | Cellular (Ba/F3) | 7 | [2][3][8] |

| c-Kit | Cellular (Mo7e) | 1000 | [1] |

| PDGFR | Cellular | 870 | [8] |

Table 2: In Vivo Efficacy of this compound in a Rie-TRKAmNGF Xenograft Model

| Dose (mg/kg/day, p.o.) | Tumor Growth Inhibition | Reference |

| 25 | Partial | [2][10] |

| 50 | 72% Regression | [2] |

| 100 | 100% Regression | [2] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.

Biochemical Trk Kinase Assays

Objective: To determine the direct inhibitory activity of this compound on purified Trk kinase domains.

Methodology:

-

TrkA and TrkC (HTRF Assay): [1]

-

Reaction mixtures are prepared containing a peptide substrate (1 µM), ATP (1 µM), and either TrkA (1.8 nM) or TrkC (34 nM) in a reaction buffer.

-

This compound is added at various concentrations.

-

The reactions are incubated at room temperature for 60 minutes and then stopped with EDTA.

-

Detection reagents are added, and the plates are read using an EnVision reader to measure the homogenous time-resolved fluorescence (HTRF).

-

-

TrkB (Caliper Microfluidic Assay): [1]

-

Reaction mixtures consist of a peptide substrate (1 µM), ATP (10 µM), and TrkB (2 nM) in a reaction buffer.

-

This compound is serially diluted and added to the reaction.

-

The reaction proceeds at room temperature for 3 hours.

-

The products are quantified using a Caliper EZ-reader.

-

Cellular Proliferation Assays

Objective: To assess the antiproliferative effects of this compound in cells dependent on Trk signaling.

Methodology (Ba/F3 Cell Line): [1][7]

-

Ba/F3 cells, engineered to be dependent on the expression of a constitutively active Tel-Trk fusion protein for survival and proliferation, are used.

-

Cells are plated in 1536-well plates (700 cells/well).

-

This compound is added in a 3-fold serial dilution (0.17 nM to 10 µM).

-

The cells are incubated for 48 hours at 37°C.

-

Cell viability is measured using a luminescent assay (e.g., Bright-Glo®), and the plates are read with a ViewLux microplate imager.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the in vivo efficacy of this compound in a tumor model driven by Trk signaling.

-

A mouse xenograft model is established using Rie cells that express both TrkA and its ligand, nerve growth factor (NGF).

-

Once tumors are established, mice are treated with this compound orally at various doses (e.g., 25, 50, 100 mg/kg/day) for a specified duration (e.g., 10 days).

-

Tumor volume is measured regularly to assess the effect of the treatment.

Conclusion

This compound is a well-characterized pan-Trk inhibitor that serves as a valuable tool for investigating the role of neurotrophin signaling in both normal physiology and disease states, particularly in oncology.[4][5][6] Its potent and selective inhibition of TrkA, TrkB, and TrkC, coupled with its oral bioavailability and demonstrated in vivo efficacy, make it a significant compound for preclinical research and a potential starting point for the development of novel therapeutics targeting Trk-driven pathologies.[4][7]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. universalbiologicals.com [universalbiologicals.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of this compound, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of this compound, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GNF 5837 | Trk Receptor Inhibitors: R&D Systems [rndsystems.com]

- 9. Trk inhibitor GNF‑5837 suppresses the tumor growth, survival and migration of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

Preclinical Profile of GNF-5837: A Pan-TRK Inhibitor for Oncological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GNF-5837 is a potent, selective, and orally bioavailable small molecule inhibitor of the tropomyosin receptor kinase (TRK) family of receptor tyrosine kinases (TRKA, TRKB, and TRKC).[1][2][3][4] Dysregulation of TRK signaling through mechanisms such as gene fusions, point mutations, or overexpression is a known driver in a variety of adult and pediatric cancers.[2] This technical guide provides a comprehensive overview of the preclinical studies of this compound in oncology, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation. The information presented is intended to serve as a valuable resource for researchers and drug development professionals investigating TRK-targeted therapies.

Mechanism of Action

This compound functions as a pan-TRK inhibitor, effectively targeting all three members of the TRK family: TRKA, TRKB, and TRKC.[1][2] The binding of neurotrophins to the extracellular domains of TRK receptors triggers their autophosphorylation at multiple intracellular tyrosine residues. This phosphorylation event initiates downstream signaling cascades, primarily the RAS/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][4] this compound exerts its anti-tumor effects by inhibiting this initial autophosphorylation, thereby blocking the activation of these key oncogenic signaling pathways.[2][5]

Figure 1: this compound inhibits TRK receptor autophosphorylation and downstream signaling.

In Vitro Efficacy

The in vitro activity of this compound has been evaluated in various cellular and biochemical assays, demonstrating its potent and selective inhibition of TRK kinases.

Biochemical Assays

This compound demonstrates potent inhibition of the enzymatic activity of recombinant TRKA, TRKB, and TRKC kinase domains in cell-free assays.[1][2]

| Target | IC50 (nM) |

| TRKA | 8 |

| TRKB | 12 |

| TRKC | 7 |

Table 1: Biochemical inhibitory activity of this compound against TRK kinases.[1]

Cellular Assays

The anti-proliferative effects of this compound have been assessed in various cancer cell lines, including those dependent on TRK signaling.

| Cell Line | Assay Type | IC50 (nM) |

| Ba/F3-Tel-TRKA | Proliferation | 11 |

| Ba/F3-Tel-TRKB | Proliferation | 9 |

| Ba/F3-Tel-TRKC | Proliferation | 7 |

| RIE-TRKA-NGF | Proliferation | 17 |

| SK-BR-3 (HER2+) | Viability | ~15,000 |

| BT-474 (HER2+) | Viability | ~10,000 |

| MDA-MB-453 (HER2+) | Viability | ~12,000 |

| JIMT-1 (HER2+) | Viability | ~18,000 |

| 786O (Renal) | Viability | Concentration-dependent decrease |

| Caki-2 (Renal) | Viability | Concentration-dependent decrease |

Table 2: Cellular inhibitory activity of this compound in various cancer cell lines.[5][6][7]

In HER2-positive breast cancer cell lines, this compound demonstrated a dose-dependent decrease in the phosphorylation of both TrkA and AKT.[8] Similarly, in renal cell carcinoma cell lines, this compound treatment led to reduced phosphorylation of TrkA, TrkB, AKT, and ERK.[5]

In Vivo Efficacy

The in vivo anti-tumor activity of this compound was evaluated in a mouse xenograft model using RIE (Rat Intestinal Epithelial) cells engineered to express both TRKA and its ligand, nerve growth factor (NGF).[2][3]

| Dose (mg/kg/day, p.o.) | Tumor Growth Inhibition |

| 25 | Partial Inhibition |

| 50 | 72% Regression |

| 100 | 100% Regression |

Table 3: In vivo efficacy of this compound in a Rie-TRKA-NGF xenograft model.[6][7]

Oral administration of this compound once daily for 10 days resulted in significant, dose-dependent tumor growth inhibition, with complete tumor regression observed at the highest dose.[6][7]

Pharmacokinetics

Pharmacokinetic studies of this compound were conducted in both mice and rats. The compound was found to be orally bioavailable.[2]

| Species | Route | Dose (mg/kg) | Cmax (nM) | T1/2 (h) | AUC (h*nM) | F (%) |

| Balb/c Mice | IV | 5 | 16360 | 4.4 | 19339 | - |

| PO | 20 | 1173 | 4.5 | 14293 | 18 | |

| Sprague-Dawley Rats | IV | 3 | 5196 | 7.5 | 10616 | - |

| PO | 10 | 449 | 7.1 | 6837 | 19 |

Table 4: Pharmacokinetic parameters of this compound in rodents.[2]

Experimental Protocols

Biochemical Kinase Assays (HTRF & Caliper)

Figure 2: Workflow for TRK biochemical assays.

-

TRKA and TRKC (HTRF - Homogeneous Time-Resolved Fluorescence):

-

Reaction mixtures containing 1 µM peptide substrate, 1 µM ATP, and either 1.8 nM TrkA or 34 nM TrkC in reaction buffer (50 mM HEPES pH 7.1, 10 mM MgCl₂, 2 mM MnCl₂, 0.01% BSA, 2.5 mM DTT, and 0.1 mM Na₃VO₄) were prepared in a final volume of 10 µL.[1]

-

This compound was added from a 12-point serial dilution series.

-

Reactions were carried out at room temperature in 384-well plates and quenched after 60 minutes with 5 µL of 0.2 mM EDTA.[1]

-

Detection reagents were added, and after a 1-hour incubation at room temperature, the plates were read on an EnVision reader.[1]

-

-

TRKB (Caliper Microfluidic Method):

-

Reaction mixtures contained 1 µM peptide substrate, 10 µM ATP, and 2 nM TrkB in a reaction buffer (100 mM HEPES, pH 7.5, 5 mM MgCl₂, 0.01% Triton X-100, 0.1% BSA, 1 mM DTT, 10 µM Na₃VO₄, and 10 µM Beta-Glycerophosphate).[1]

-

This compound was added from a 12-point serial dilution series.

-

Reactions were carried out at room temperature for 3 hours.

-

The products were quantified using a Caliper EZ-reader.[1]

-

Ba/F3 Cell Proliferation Assay

Figure 3: Workflow for the Ba/F3 cell proliferation assay.

-

Ba/F3 cells engineered to be dependent on the expression of constitutively active Tel-TRK fusion proteins were utilized.[2]

-

700 cells per well were plated in 1536-well plates in 7 µL of culture media.[9]

-

This compound was added in a 3-fold serial dilution, with concentrations ranging from 0.17 nM to 10 µM.[9]

-

The cells were incubated for 48 hours at 37°C.[9]

-

Cell viability was assessed by adding 3 µL of Bright-Glo® reagent to each well.[9]

-

Luminescence was measured using a ViewLux plate reader.[9]

RIE-TRKA-NGF Cell Proliferation Assay

-

RIE cells expressing both TRKA and NGF were cultured under low attachment conditions, which they are resistant to anoikis (detachment-induced apoptosis).[7]

-

Cells were treated with various concentrations of this compound.

-

Cell proliferation and growth were assessed after a defined incubation period.

Western Blot Analysis

Figure 4: General workflow for Western blot analysis.

-

Cancer cell lines (e.g., HER2-positive breast cancer lines, renal cell carcinoma lines) were treated with this compound at various concentrations (e.g., 0-20 µM) for 48 hours.[5][8]

-

Cells were lysed, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.

-

The membrane was blocked and then incubated with primary antibodies against phospho-TrkA, phospho-AKT, and a loading control (e.g., β-actin).

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands were visualized using a chemiluminescent substrate.

In Vivo Rie-TRKA-NGF Xenograft Study

-

Cell Culture: RIE cells expressing TRKA and NGF were cultured in appropriate media.

-

Tumor Implantation: An appropriate number of cells were suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flanks of immunocompromised mice.

-

Tumor Growth Monitoring: Tumors were allowed to establish and grow to a predetermined size, with tumor volume measured regularly using calipers.

-

Treatment: Once tumors reached the desired volume, mice were randomized into treatment groups. This compound was formulated in PEG300:D5W (3:1) as a solution and administered orally by gavage once daily for 10 days at doses of 25, 50, and 100 mg/kg.[2][6][7]

-

Efficacy Assessment: Tumor volumes were monitored throughout the study to determine the anti-tumor efficacy of this compound.

Conclusion

The preclinical data for this compound demonstrate that it is a potent and selective pan-TRK inhibitor with significant anti-tumor activity in both in vitro and in vivo models of TRK-dependent cancers. Its oral bioavailability and dose-dependent efficacy in a xenograft model highlight its potential as a valuable research tool for studying TRK biology in oncology and as a promising lead compound for the development of novel cancer therapeutics. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the therapeutic potential of this compound and other TRK inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of this compound, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

Structural Analysis of GNF-5837 Binding to Tropomyosin Receptor Kinase (TRK): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural and functional aspects of GNF-5837's interaction with the Tropomyosin Receptor Kinase (TRK) family of proteins. This compound is a potent and selective pan-TRK inhibitor with demonstrated efficacy in preclinical cancer models.[1][2] Understanding the precise mechanism of its binding and inhibition is crucial for the ongoing development of TRK-targeted therapies.

Quantitative Analysis of this compound Activity

This compound demonstrates potent inhibitory activity against all three members of the TRK family: TRKA, TRKB, and TRKC. Its potency has been quantified through various biochemical and cellular assays.

Table 1: Biochemical Activity of this compound against TRK Kinases

| Target | Assay Method | IC50 (nM) |

| TRKA | HTRF | 8[3][4][5] |

| TRKB | Caliper | 12[3][4][5] |

| TRKC | HTRF | 7[3] |

Table 2: Cellular Activity of this compound in TRK-Dependent Cell Lines

| Cell Line | Expressed Protein | IC50 (nM) |

| Ba/F3 | Tel-TRKA Fusion | 11[6][7] |

| Ba/F3 | Tel-TRKB Fusion | 9[6][7] |

| Ba/F3 | Tel-TRKC Fusion | 7[6][7] |

| Ba/F3 (constitutively active Tel-TRKC) | Tel-TRKC Fusion | 42[3][5] |

Table 3: Selectivity Profile of this compound against Other Kinases

| Target | IC50 (µM) |

| PDGFR | 0.87[6] |

| c-Kit | 0.91[6] |

Structural Basis of this compound Binding and Selectivity

While a co-crystal structure of this compound with a TRK protein is not publicly available, the binding mode can be inferred from the co-crystal structure of a closely related oxindole inhibitor (compound 20) with TRKC (PDB ID: 3V5Q).[8] This structural information reveals that this compound functions as a type II inhibitor , binding to the inactive "DFG-out" conformation of the kinase.[8]

The key features of this binding mode are:

-

Interaction with the Hinge Region: The oxindole core of the inhibitor forms critical hydrogen bonds with residues in the hinge region of the kinase domain.[9]

-

Binding to the Allosteric Pocket: Type II inhibitors extend into a hydrophobic pocket adjacent to the ATP-binding site that is only accessible in the DFG-out conformation.[6][7] This interaction is a key determinant of selectivity, as the residues lining this allosteric pocket are less conserved across the kinome compared to the highly conserved ATP-binding site.[6]

-

Interaction with the DFG Motif: The urea moiety of this compound is positioned to interact with the aspartate and phenylalanine residues of the DFG motif.[9]

The ability of this compound to specifically target the DFG-out conformation contributes to its high selectivity for TRK kinases over other kinases like PDGFR and c-Kit, which may not as readily adopt this inactive conformation.

TRK Signaling Pathways and Inhibition by this compound

The binding of neurotrophins to TRK receptors leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades that are critical for cell survival, proliferation, and differentiation.[1] The two major pathways activated by TRK are the RAS/ERK pathway and the PI3K/AKT pathway.[1] this compound, by inhibiting TRK autophosphorylation, effectively blocks the activation of these downstream pathways.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the binding and activity of this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is used to measure the enzymatic activity of TRKA and TRKC.[3]

-

Principle: HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology. The assay measures the phosphorylation of a biotinylated peptide substrate by the TRK kinase. A europium cryptate-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a streptavidin-conjugated fluorophore (e.g., XL665) acts as the acceptor. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor into close proximity, resulting in a FRET signal.

-

Methodology:

-

The TRK enzyme, peptide substrate, and this compound (at various concentrations) are incubated in a reaction buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

The reaction is stopped, and the detection reagents (europium-labeled antibody and streptavidin-acceptor) are added.

-

After incubation, the time-resolved fluorescence is measured at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

The ratio of the acceptor to donor fluorescence is calculated and used to determine the level of kinase inhibition.

-

Caliper Microfluidic Mobility Shift Assay

This assay is employed to determine the enzymatic activity of TRKB.[3]

-

Principle: This technology uses microfluidics to separate a fluorescently labeled peptide substrate from its phosphorylated product based on differences in their electrophoretic mobility. The change in charge due to the addition of a phosphate group results in a shift in the peptide's mobility in an electric field.

-

Methodology:

-

The TRKB enzyme, a fluorescently labeled peptide substrate, and this compound are incubated in a microplate well.

-

The reaction is initiated with ATP.

-

After a set incubation time, the reaction is stopped.

-

The reaction mixture is sampled by a microfluidic chip.

-

An electric field is applied, separating the phosphorylated product from the unphosphorylated substrate.

-

The fluorescence of the separated substrate and product is detected, and the ratio of product to the sum of product and substrate is used to calculate the percent conversion and, subsequently, the level of inhibition.

-

Ba/F3 Cell-Based Proliferation Assay

This cellular assay is used to assess the potency of this compound in a more physiologically relevant context.[6][7]

-

Principle: The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line. When these cells are engineered to express a constitutively active TRK fusion protein (e.g., Tel-TRK), their proliferation and survival become dependent on TRK signaling rather than IL-3. Inhibition of the TRK kinase by this compound leads to a dose-dependent decrease in cell proliferation.

-

Methodology:

-

Ba/F3 cells expressing the Tel-TRK fusion protein are seeded in microplates.

-

The cells are treated with a range of concentrations of this compound.

-

The cells are incubated for a period of time (e.g., 48-72 hours).

-

Cell viability is measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.

-

The data is used to generate a dose-response curve and calculate the IC50 value.

-

Conclusion

This compound is a potent and selective pan-TRK inhibitor that functions as a type II inhibitor, binding to the inactive DFG-out conformation of the TRK kinases. This binding mode is key to its selectivity. By inhibiting TRK autophosphorylation, this compound effectively blocks downstream signaling through the RAS/ERK and PI3K/AKT pathways, leading to the inhibition of cell proliferation and survival in TRK-dependent cancer cells. The quantitative data and experimental protocols summarized in this guide provide a comprehensive overview of the structural and functional analysis of this compound binding to TRK, offering valuable information for researchers and drug developers in the field of oncology.

References

- 1. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assay in Summary_ki [bindingdb.org]

GNF-5837: A Technical Guide to its Anti-Tumor Activity and Putative Effects on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF-5837 is a potent, selective, and orally bioavailable pan-Tropomyosin receptor kinase (Trk) inhibitor that has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the core data surrounding this compound, with a focus on its mechanism of action, preclinical efficacy, and potential immunomodulatory effects within the tumor microenvironment (TME). Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and development of this and similar compounds.

Introduction

The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the neurotrophic tyrosine kinase receptor (NTRK) genes, are critical for the development and function of the nervous system.[1] However, oncogenic fusions involving NTRK genes, as well as overexpression of Trk receptors and their neurotrophin ligands, have been identified as key drivers in a wide range of solid tumors.[1] These alterations lead to constitutive activation of the Trk signaling cascade, promoting tumor cell proliferation, survival, and metastasis.[1] this compound has emerged as a valuable tool for investigating the role of Trk signaling in cancer and as a potential therapeutic agent.[2]

Mechanism of Action

This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the Trk kinase domain, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways. The primary pathways affected are the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways, both of which are central to cell proliferation, survival, and growth.[1][3]

Signaling Pathway Diagram

Caption: this compound inhibits Trk receptor activation and downstream signaling.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Cell Line | IC50 (nM) | Reference |

| Biochemical | TrkA | - | 8 | [4] |

| Biochemical | TrkB | - | 12 | [4] |

| Cellular | Tel-TrkA fusion | Ba/F3 | 11 | [3] |

| Cellular | Tel-TrkB fusion | Ba/F3 | 9 | [3] |

| Cellular | Tel-TrkC fusion | Ba/F3 | 7 | [3] |

| Cellular (Proliferation) | TrkA & NGF | Ba/F3 | 42 | [5] |

| Cellular (Proliferation) | TrkA & NGF | RIE | 17 | [6] |

| Cellular (Off-Target) | c-Kit | Mo7e | >1000 | [6] |

| Cellular (Off-Target) | PDGFR | Rat-A10 | >1000 | [6] |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Tumor Type | Dosing | Treatment Duration | Outcome | Reference |

| Mice | RIE cells expressing TrkA and NGF | 25 mg/kg, p.o., once daily | 10 days | Partial tumor growth inhibition | [5] |

| Mice | RIE cells expressing TrkA and NGF | 50 mg/kg, p.o., once daily | 10 days | 72% tumor regression | [3] |

| Mice | RIE cells expressing TrkA and NGF | 100 mg/kg, p.o., once daily | 10 days | 100% tumor regression | [3] |

Detailed Experimental Protocols

Biochemical Kinase Assays (TrkA, TrkB, TrkC)

Objective: To determine the direct inhibitory activity of this compound on recombinant Trk kinases.

-

TrkA and TrkC (HTRF Assay): [4]

-

Prepare a reaction mixture containing 1 µM peptide substrate, 1 µM ATP, and either 1.8 nM TrkA or 34 nM TrkC in reaction buffer (50 mM HEPES pH 7.1, 10 mM MgCl₂, 2 mM MnCl₂, 0.01% BSA, 2.5 mM DTT, and 0.1 mM Na₃VO₄).

-

Add this compound at various concentrations (typically a 12-point dilution series from 50 µM to 0.000282 µM) to the reaction mixture in a 384-well plate. The final DMSO concentration should be 0.5%.

-

Incubate at room temperature for 60 minutes.

-

Quench the reaction by adding 5 µL of 0.2 mM EDTA.

-

Add detection reagents (2.5 ng PT66K and 0.05 µg SAXL per well) and incubate for 1 hour at room temperature.

-

Read the plate using an EnVision reader.

-

-

TrkB (Caliper Microfluidic Assay): [4]

-

Prepare a reaction mixture containing 1 µM peptide substrate, 10 µM ATP, and 2 nM TrkB in reaction buffer (100 mM HEPES, pH 7.5, 5 mM MgCl₂, 0.01% Triton X-100, 0.1% BSA, 1 mM DTT, 10 µM Na₃VO₄, and 10 µM Beta-Glycerophosphate).

-

Add this compound at various concentrations (12-point dilution series) with a final DMSO concentration of 1%.

-

Incubate at room temperature for 3 hours.

-

Determine product formation using a Caliper EZ-reader.

-

Cellular Proliferation Assay (Ba/F3 Cells)

Objective: To assess the effect of this compound on the proliferation of cells dependent on Trk signaling.[4]

-

Maintain Ba/F3 cells engineered to express a constitutively active Tel-Trk fusion protein in media without IL-3. Maintain parental Ba/F3 cells in media containing recombinant mouse IL-3.

-

Plate 700 cells per well in 7 µL of culture media in a 1536-well plate.

-

Add this compound at concentrations ranging from 0.17 nM to 10 µM in a 3-fold serial dilution.

-

Incubate the cells for 48 hours at 37°C.

-

Add 3 µL of Bright-Glo® to each well and read the luminescence using a ViewLux reader to determine cell viability.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a rodent model.[5][7]

-

Cell Implantation: Subcutaneously inject RIE cells expressing both TrkA and NGF into the flank of immunocompromised mice.

-

Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into vehicle control and treatment groups. Administer this compound orally, once daily, at desired doses (e.g., 25, 50, 100 mg/kg).

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: Continue treatment for a specified duration (e.g., 10 days) or until tumors in the control group reach a humane endpoint.

-

Analysis: Calculate tumor growth inhibition or regression for each treatment group compared to the vehicle control.

Effects on the Tumor Microenvironment (TME)

While direct studies on the effects of this compound on the TME are limited, the known roles of Trk signaling in various stromal and immune cells suggest several potential mechanisms of action.

Putative Effects on Angiogenesis

Trk signaling, particularly through TrkB, can promote angiogenesis by inducing the expression of vascular endothelial growth factor (VEGF).[8][9] Therefore, inhibition of Trk signaling by this compound may lead to a reduction in tumor vascularization.

Caption: this compound may inhibit angiogenesis by reducing VEGF production.

Potential Modulation of Immune Cells

Trk receptors are expressed on various immune cells, and their activation can influence immune responses. For instance, TrkB signaling in macrophages can promote a pro-tumor (M2-like) phenotype. By inhibiting Trk signaling, this compound could potentially shift the balance towards an anti-tumor immune response. Further investigation is required to confirm these effects.

Possible Impact on Cancer-Associated Fibroblasts (CAFs)

CAFs are a major component of the TME and contribute to tumor progression by remodeling the extracellular matrix (ECM) and secreting growth factors.[10][11] Trk signaling can be activated in CAFs, promoting their pro-tumorigenic functions.[11] this compound could potentially disrupt the crosstalk between cancer cells and CAFs, thereby altering the supportive tumor stroma.[11]

Conclusion

This compound is a well-characterized pan-Trk inhibitor with potent anti-proliferative and anti-tumor effects driven by the inhibition of the Ras-ERK and PI3K-Akt pathways. While its direct impact on cancer cells is well-documented, its effects on the tumor microenvironment remain an area for further exploration. The potential for this compound to inhibit angiogenesis and modulate immune and stromal cell populations warrants dedicated investigation, which could reveal novel therapeutic combinations and expand its clinical utility. This guide provides the foundational data and methodologies to support such future research endeavors.

References

- 1. Discovery of this compound, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Selective TRK Inhibitor with Efficacy in Rodent Cancer Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. glpbio.com [glpbio.com]

- 6. glpbio.com [glpbio.com]

- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Angiogenesis in Cancer Therapy: Moving Beyond Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endothelial cell in tumor angiogenesis: Origins, mechanisms, and therapeutic implication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Cancer-associated fibroblasts modulate growth factor signaling and extracellular matrix remodeling to regulate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

GNF-5837: A Pan-Trk Inhibitor with Emerging Roles in Non-Cancerous Pathologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GNF-5837, a potent and selective pan-tropomyosin receptor kinase (Trk) inhibitor, has been extensively studied for its anti-neoplastic properties. However, a growing body of evidence reveals its significant therapeutic potential in a range of non-cancerous diseases. This technical guide synthesizes the current understanding of this compound's mechanisms of action beyond oncology, with a focus on its role in acute liver injury, intervertebral disc degeneration, and its broader implications in conditions involving oxidative stress and ferroptosis. This document provides a comprehensive overview of the key experimental findings, detailed methodologies, and the underlying signaling pathways, offering a valuable resource for researchers and drug development professionals exploring the expanded therapeutic applications of this compound.

Introduction

This compound is an orally bioavailable small molecule inhibitor targeting TrkA, TrkB, and TrkC, the high-affinity receptors for neurotrophins.[1][2][3] While the inhibition of the Trk signaling pathway, which includes downstream cascades like RAS/ERK and PI3K/AKT, has been a cornerstone of its development in oncology, recent investigations have unveiled novel, Trk-independent mechanisms of action.[1][4] These findings open up new avenues for the therapeutic application of this compound in a variety of non-cancerous diseases characterized by oxidative stress and cellular damage. This guide will delve into the preclinical evidence supporting the use of this compound in acute liver injury and intervertebral disc degeneration, providing detailed insights into its multifaceted pharmacological profile.

Role of this compound in Acute Liver Injury

Recent studies have highlighted a protective role for this compound in acute liver injury, primarily through a mechanism independent of its Trk inhibitory function.[5] The core of its therapeutic action in this context lies in its ability to act as a potent reactive oxygen species (ROS) scavenger.[5]

Mechanism of Action: Inhibition of Multiple Cell Death Pathways

In a preclinical model of Concanavalin A (ConA)-induced autoimmune hepatitis, this compound was shown to mitigate liver damage by concurrently inhibiting three distinct, yet interconnected, cell death pathways: apoptosis, pyroptosis, and ferroptosis.[5] This broad-spectrum cytoprotective effect is attributed to its capacity to directly quench excessive ROS, thereby preventing the downstream cellular damage that triggers these programmed cell death cascades.[5]

Experimental Evidence and Data

The efficacy of this compound in ameliorating acute liver injury has been demonstrated in vivo. Administration of this compound in a ConA-induced liver injury mouse model resulted in a significant reduction in serum markers of liver damage.

Table 1: Effect of this compound on Markers of Acute Liver Injury

| Parameter | Control (ConA only) | This compound Treated (ConA + this compound) | Fold Change |

| Serum ALT (U/L) | High | Significantly Reduced | Data not available |

| Serum AST (U/L) | High | Significantly Reduced | Data not available |

| Liver Necrosis | Extensive | Markedly Decreased | Data not available |

Note: Specific quantitative values for fold change were not available in the provided search results.

Experimental Protocol: Concanavalin A-Induced Acute Liver Injury in Mice

The following is a generalized protocol based on standard models of ConA-induced liver injury.[6][7][8][9][10]

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Induction of Injury: A single intravenous injection of Concanavalin A (15-20 mg/kg body weight).

-

This compound Administration: this compound is administered, typically via oral gavage, at a predetermined dose and time point relative to the ConA injection.

-

Sample Collection: Blood and liver tissues are collected at various time points (e.g., 8, 12, 24 hours) post-ConA injection.

-

Analysis:

-

Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage.

-

Liver tissue is processed for histological analysis (H&E staining) to assess the extent of necrosis and inflammation.

-

Markers of apoptosis (e.g., cleaved caspase-3), pyroptosis (e.g., GSDMD cleavage), and ferroptosis (e.g., lipid peroxidation) are quantified in liver lysates by Western blotting or other appropriate assays.

-

ROS levels in liver tissue can be measured using fluorescent probes.

-

Role of this compound in Intervertebral Disc Degeneration (IVDD)

This compound has shown promise in mitigating the cellular aging process that contributes to intervertebral disc degeneration (IVDD).[11][12] Its protective effects in this context are linked to the upregulation of Glutathione Peroxidase 7 (GPX7), a key enzyme involved in cellular defense against oxidative stress.[13]

Mechanism of Action: Upregulation of GPX7 and Attenuation of Cellular Senescence

In nucleus pulposus (NP) cells, the primary cell type in the intervertebral disc, this compound treatment has been shown to counteract oxidative stress-induced senescence.[13] Molecular docking studies identified this compound as a potential ligand for GPX7.[12] Subsequent in vitro and in vivo experiments confirmed that this compound upregulates the expression of GPX7.[13] This, in turn, leads to a reduction in the expression of key senescence markers, including p53, p21, and the pro-inflammatory cytokine IL-6.[13]

Experimental Evidence and Data

The beneficial effects of this compound on NP cells have been quantified in both cellular and animal models of IVDD.

Table 2: Effect of this compound on Senescence Markers in Nucleus Pulposus Cells

| Marker | H2O2-Treated NP Cells | H2O2 + this compound-Treated NP Cells |

| GPX7 Expression | Increased | Further Significantly Increased |

| p53 Expression | Increased | Downregulated |

| p21 Expression | Increased | Downregulated |

| IL-6 Expression | Increased | Downregulated |

Source: Data derived from Western blot analysis in a study on this compound in IVDD.[12][13]

Experimental Protocol: In Vitro and In Vivo Models of IVDD

In Vitro Model: H2O2-Induced Senescence in NP Cells [13]

-

Cell Culture: Human nucleus pulposus cells are isolated and cultured.

-

Induction of Senescence: Cells are treated with a sub-lethal concentration of hydrogen peroxide (H2O2) to induce oxidative stress and premature senescence.

-

This compound Treatment: this compound is added to the culture medium at various concentrations.

-

Analysis:

-

Cell viability is assessed using assays such as MTT.

-

Senescence is quantified by senescence-associated β-galactosidase (SA-β-gal) staining.

-

Protein expression levels of GPX7, p53, p21, and IL-6 are determined by Western blotting.

-

Mitochondrial ROS levels can be measured using specific fluorescent probes.

-

In Vivo Model: Rat Model of IVDD [11]

-

Animal Model: Adult Sprague-Dawley rats.

-

Induction of IVDD: IVDD is surgically induced, for example, by annulus fibrosus puncture.

-

This compound Administration: this compound is administered, often locally or systemically, for a defined period post-surgery.

-

Analysis:

-

The degree of disc degeneration is assessed non-invasively using magnetic resonance imaging (MRI) and graded according to a standardized scale (e.g., Pfirrmann grade).[12]

-

After euthanasia, the intervertebral discs are harvested for histological analysis (e.g., H&E, Safranin O-Fast Green staining) to evaluate tissue morphology.

-

Immunohistochemistry or immunofluorescence is used to determine the expression of GPX7 and other relevant markers in the disc tissue.

-

Broader Implications: Anti-Ferroptotic Activity

Beyond the specific disease models of liver injury and IVDD, this compound has demonstrated anti-ferroptotic activity in various immortalized cell lines.[14][15] Ferroptosis is a form of iron-dependent regulated cell death characterized by lipid peroxidation, and it has been implicated in the pathophysiology of several neurodegenerative diseases.[14]

The anti-ferroptotic effect of this compound appears to be linked to its inherent radical-trapping antioxidant properties, potentially due to its oxindole chemical scaffold.[15] This activity was observed to be independent of TrkB receptor expression, further supporting a Trk-independent mechanism of action.[15] This suggests that this compound or its analogs could be explored as potential therapeutic agents for a range of diseases where ferroptosis plays a pathogenic role.

Table 3: Anti-Ferroptotic Activity of this compound in Different Cell Lines

| Cell Line | Ferroptosis Inducer | Effect of this compound |

| N27 | Erastin, RSL3 | Protection |

| HT-22 | Erastin, RSL3 | Protection |

| HT-1080 | Erastin, RSL3 | Protection |

Source: Cell viability assays (MTT) from a study on TrkB modulators and ferroptosis.[14][15]

Conclusion and Future Directions

The research landscape for this compound is expanding beyond its initial focus on oncology. The compelling preclinical data in models of acute liver injury and intervertebral disc degeneration highlight its potential as a versatile therapeutic agent with a dual mechanism of action: Trk inhibition and Trk-independent antioxidant and cytoprotective effects. The ability of this compound to modulate multiple cell death pathways through the scavenging of reactive oxygen species presents a novel therapeutic strategy for a wide range of non-cancerous diseases.

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and its non-Trk targets, such as GPX7.

-